4-Bromo-3-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
4-Bromo-3-(trifluoromethyl)benzenecarboximidamide is an organic compound characterized by the presence of bromine, trifluoromethyl, and carboximidamide groups attached to a benzene ring
Preparation Methods
The synthesis of 4-Bromo-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboximidamide group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-3-(trifluoromethyl)benzenecarboximidamide include:
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
- 4-Bromo-3-(trifluoromethyl)benzonitrile
These compounds share the trifluoromethyl and bromine substituents but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its carboximidamide group, which imparts specific reactivity and potential biological activity.
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H3,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVASSCGFVPLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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